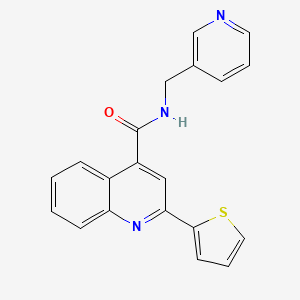
N-(3-acetylphenyl)-2-(4-morpholinyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(3-acetylphenyl)-2-(4-morpholinyl)acetamide is a compound with potential applications in various fields, including medicinal chemistry. Its structure consists of an acetylphenyl and a morpholinyl acetamide moiety, indicating a hybrid molecular framework that could offer unique chemical and biological properties.
Synthesis Analysis
The synthesis of similar compounds typically involves the reaction of acetic acid derivatives with amines in the presence of suitable catalysts and conditions. For instance, Sharma et al. (2018) describe the synthesis of a related compound using stirring of ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane, followed by the addition of lutidine and TBTU in cooled conditions (Sharma et al., 2018).
Molecular Structure Analysis
The molecular structure of compounds like N-(3-acetylphenyl)-2-(4-morpholinyl)acetamide can be elucidated using spectroscopic techniques such as NMR, LC-MS, and X-ray crystallography. These methods provide detailed information about the arrangement of atoms within the molecule and the nature of its 3D conformation. For example, the crystal structure analysis performed by Sharma et al. (2018) reveals intermolecular hydrogen bonding patterns that could influence the compound's stability and reactivity.
Chemical Reactions and Properties
Compounds with the N-(acetamide) morpholinium structure have been reported to participate in various chemical reactions, reflecting their reactivity towards different reagents and conditions. The study by Kanagarajan et al. (2010) on biolabile 2-morpholino-N-(4,6-diarylpyrimidin-2-yl)acetamides highlights the potential antimicrobial activity of such compounds, indicating their chemical functionality and utility in biological contexts (Kanagarajan et al., 2010).
Eigenschaften
IUPAC Name |
N-(3-acetylphenyl)-2-morpholin-4-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-11(17)12-3-2-4-13(9-12)15-14(18)10-16-5-7-19-8-6-16/h2-4,9H,5-8,10H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URHDDKGMGMKRGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-{[(1R*,2S*,3R*,4S*)-3-amino-7-oxabicyclo[2.2.1]hept-5-en-2-yl]carbonyl}-1,2,3,4-tetrahydroisoquinolin-7-yl)pyridine-2-carboxamide hydrochloride](/img/structure/B5643061.png)
![N-ethyl-1,3-dimethyl-N-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine](/img/structure/B5643062.png)
![3-[(3,5-dichlorophenyl)amino]-1-(2-furyl)-1-propanone](/img/structure/B5643069.png)
![5-[(3-nitrobenzoyl)amino]isophthalic acid](/img/structure/B5643086.png)
![N-(2,4-dimethoxyphenyl)-2-[3-(4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5643090.png)
![1-(4-fluorophenyl)-4-[3-(trifluoromethyl)benzyl]piperazine](/img/structure/B5643098.png)
![(2-methoxy-5-methylphenyl)[4-(pyridin-2-ylmethoxy)piperidin-1-yl]acetic acid](/img/structure/B5643109.png)

![(3R*,4S*)-4-cyclopropyl-1-{4-[(2-fluorobenzyl)oxy]benzoyl}pyrrolidin-3-amine](/img/structure/B5643122.png)

![3,5-dimethyl-7-{[(1-methyl-1H-indol-3-yl)thio]acetyl}-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B5643151.png)

![{(3R*,4R*)-1-(1H-indol-3-ylacetyl)-4-[(4-methylpiperazin-1-yl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B5643161.png)
